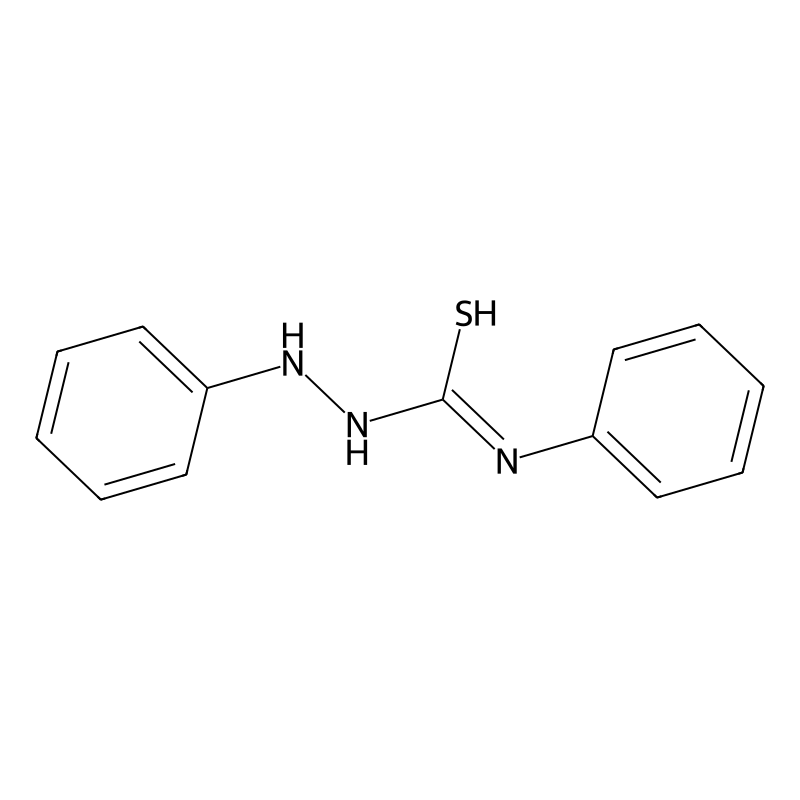1,4-Diphenyl-3-thiosemicarbazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Metal Chelation:
DPTSC exhibits chelating properties, meaning it can bind to metal ions. This ability has been investigated for potential applications in:
- Selective metal ion separation: Studies suggest DPTSC can selectively bind certain metal ions, such as copper and iron, from solutions. This property could be useful for separating these metals from other components in mixtures [].
- Development of metal-based drugs: DPTSC can form complexes with metal ions, which can potentially enhance their therapeutic properties or alter their biological activity. This approach is being explored in the development of new drugs for various diseases [].
Biological Activity:
DPTSC has been investigated for its potential biological activities, including:
- Antimicrobial activity: Some studies have reported that DPTSC exhibits antibacterial and antifungal activity against various microorganisms []. However, further research is needed to determine its efficacy and potential applications.
- Antioxidant activity: DPTSC has been shown to possess antioxidant properties, which could be beneficial in protecting cells from damage caused by free radicals []. However, more research is required to understand its potential therapeutic implications.
Other Applications:
DPTSC has also been explored in other areas of scientific research, such as:
1,4-Diphenyl-3-thiosemicarbazide is an organic compound with the molecular formula C₁₃H₁₃N₃S and a molecular weight of 243.33 g/mol. It appears as a white to light gray crystalline powder and has a melting point ranging from 171.0 to 181.0 °C. The compound features a thiosemicarbazide functional group, which is known for its diverse biological activities and applications in medicinal chemistry .
- Condensation Reactions: It can react with aldehydes or ketones to form thiosemicarbazones, which are important intermediates in organic synthesis.
- Cyclization: The compound can participate in cyclization reactions to yield various heterocyclic compounds, enhancing its utility in the synthesis of biologically active molecules .
- Reduction Reactions: It may also be reduced to yield corresponding amines or other derivatives, depending on the reducing agent used.
1,4-Diphenyl-3-thiosemicarbazide exhibits significant biological activities, including:
- Antimicrobial Properties: Studies have shown that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Antitumor Activity: Some derivatives of thiosemicarbazides have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects: The compound has been implicated in modulating inflammatory pathways, indicating its potential use in treating inflammatory diseases .
The synthesis of 1,4-diphenyl-3-thiosemicarbazide typically involves the following steps:
- Starting Materials: The synthesis usually begins with phenylhydrazine and carbon disulfide or thioacetic acid.
- Reaction Conditions: The reactants are mixed under acidic or basic conditions, often requiring heating to facilitate the reaction.
- Purification: Post-reaction, the product is purified through recrystallization or chromatography techniques to achieve high purity levels .
1,4-Diphenyl-3-thiosemicarbazide has several notable applications:
- Pharmaceutical Development: Its derivatives are explored for potential use in drug formulations targeting microbial infections and cancer.
- Agricultural Chemistry: The compound may be utilized in developing agrochemicals due to its biological activity against pests and pathogens.
- Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex chemical structures .
Interaction studies involving 1,4-diphenyl-3-thiosemicarbazide focus on its binding affinity with various biological targets. These studies often include:
- Molecular Docking Simulations: To predict how the compound interacts with enzymes or receptors involved in disease pathways.
- In Vivo Studies: Evaluating its pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety profiles.
Such studies are crucial for understanding the therapeutic potential of this compound and its derivatives .
Several compounds share structural similarities with 1,4-diphenyl-3-thiosemicarbazide. Here are some notable examples along with a brief comparison:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Thiosemicarbazone | Thiosemicarbazone | Antimicrobial, Antitumor | Directly derived from thiosemicarbazides |
| 2-Acetylthiazole | Thiazole derivative | Antimicrobial | Contains a thiazole ring |
| 4-Methylthiazole | Thiazole derivative | Antifungal | Methyl substitution enhances activity |
| Benzothiazole | Benzothiazole | Anticancer | Known for diverse biological actions |
1,4-Diphenyl-3-thiosemicarbazide stands out due to its specific phenyl substitutions that enhance its biological activities compared to simpler thiosemicarbazides.
XLogP3
UNII
GHS Hazard Statements
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Corrosive;Acute Toxic;Irritant;Environmental Hazard








